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Compound of Interest

Compound Name: 1,10-Decanediol

Cat. No.: B1670011

An In-depth Technical Guide to the Spectroscopic Data of 1,10-Decanediol

For researchers, scientists, and professionals in drug development, a thorough understanding
of the structural and chemical properties of molecules is paramount. 1,10-Decanediol (CAS
No: 112-47-0), a versatile linear diol, finds applications in various fields, including cosmetics
and polymer synthesis.[1][2] This technical guide provides a comprehensive overview of its
spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared
(FTIR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its
identification and characterization.

Molecular Structure and Properties

o |[UPAC Name: decane-1,10-diol[1]
e Molecular Formula: C10H2202[1][3]
e Molecular Weight: 174.28 g/mol

e Appearance: White solid

Spectroscopic Data

The following sections present the key spectroscopic data for 1,10-Decanediol, summarized
for clarity and ease of comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

IH NMR (Proton NMR) Data

The *H NMR spectrum of 1,10-Decanediol is characterized by signals corresponding to the

different proton environments in the molecule.

Chemical Shift . . .

Multiplicity Integration Assignment Solvent
(3) ppm
~3.64 Triplet 4H HO-CH2- CDCls
~1.57 Quintet 4H HO-CH2-CHa- CDCls
~1.29-1.42 Multiplet 12H -(CH2)e- CDCls

Data sourced from publicly available spectral databases.

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information on the different carbon environments. Due to the

symmetry of 1,10-Decanediol, fewer signals than the total number of carbons are observed.

Chemical Shift (6) ppm Assignment Solvent
~63.1 CH2-OH CDCls
~32.8 HO-CH2-CHa2- CDCls
~29.5 HO-CH2-CH2-CH2-CH2-CH2- CDCls
~29.4 HO-CH2-CH2-CH2-CH2-CH2- CDCls
~25.8 HO-CH2-CH2-CHa- CDCls

Data sourced from publicly available spectral databases.
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Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Wavenumber (cm—?)

Intensity

Assignment

~3330 Strong, Broad O-H stretch (alcohol)

~2920 Strong C-H stretch (alkane)

~2850 Strong C-H stretch (alkane)

~1470 Medium C-H bend (alkane)

~1060 Strong C-O stretch (primary alcohol)

Data represents typical values for long-chain diols and is consistent with spectra available in

public databases.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1,10-Decanediol, electron ionization (El) is a common method.

m/z (mass-to-charge ratio)

Relative Intensity (%)

Assignment

174 Low [M]* (Molecular lon)

156 Moderate [M-H20]*

138 Moderate [M-2H20]*

Key Fragments Variable Fragments from C-C bond

cleavage

The molecular ion peak at m/z 174 may be weak or absent in EI-MS due to facile dehydration.

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 1,10-Decanediol in about 0.6-0.7
mL of a deuterated solvent (e.g., Chloroform-d, CDClIs, or Dimethyl sulfoxide-de) in an NMR
tube. Ensure the sample is fully dissolved. A small amount of a reference standard like
Tetramethylsilane (TMS) may be added if not already present in the solvent.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
ensure a homogeneous magnetic field.

Data Acquisition: Acquire the *H NMR spectrum, typically using a pulse angle of 45-90
degrees and a sufficient number of scans to achieve a good signal-to-noise ratio. For 13C
NMR, a larger number of scans is usually required due to the low natural abundance of the
13C isotope.

Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and integrating the signals for tH NMR. Reference the spectrum to the solvent
peak or TMS.

FTIR Spectroscopy

Sample Preparation (KBr Pellet): Mix a small amount of finely ground 1,10-Decanediol (1-2
mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the
mixture in a die under high pressure to form a transparent or translucent pellet.

Background Collection: Place the KBr pellet holder (without the sample pellet) in the FTIR
spectrometer and collect a background spectrum. This will be subtracted from the sample
spectrum to remove contributions from atmospheric CO2z and water vapor.

Sample Analysis: Place the KBr pellet containing the sample in the spectrometer and collect
the sample spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to generate the final transmittance or absorbance
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spectrum.

Mass Spectrometry (Electron lonization - GC-MS)

Sample Preparation: Prepare a dilute solution of 1,10-Decanediol in a volatile organic
solvent such as dichloromethane or methanol.

Instrument Setup: The sample is introduced into the mass spectrometer via a Gas
Chromatograph (GC) to separate it from any impurities. Set the GC oven temperature
program to ensure the analyte elutes at an appropriate retention time. For the mass
spectrometer, use a standard electron ionization energy of 70 eV.

Data Acquisition: As the sample elutes from the GC column, it enters the ion source of the
mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the
ions based on their mass-to-charge ratio, and the detector records their abundance.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and
characteristic fragment ions. Compare the obtained spectrum with library spectra for
confirmation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1,10-Decanediol.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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